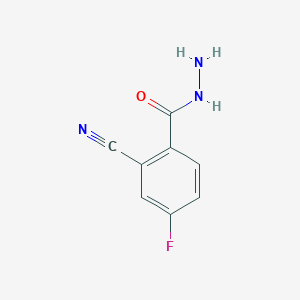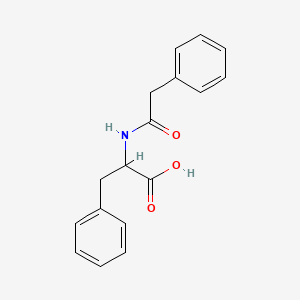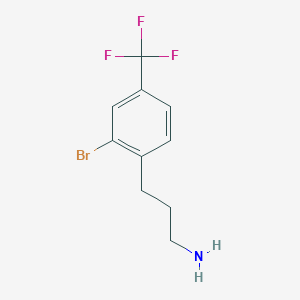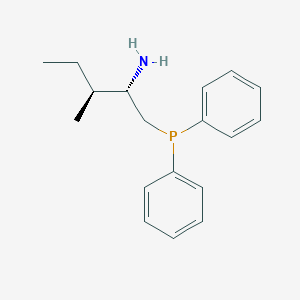![molecular formula C11H9Cl2N3 B12951125 3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline CAS No. 88634-81-5](/img/structure/B12951125.png)
3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline is a synthetic organic compound characterized by the presence of dichloro-substituted aniline and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The reaction is usually carried out under acidic conditions to facilitate ring closure.
Chlorination of Aniline: Aniline is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the dichloro substituents at the 3 and 4 positions.
Coupling Reaction: The final step involves coupling the dichloroaniline with the imidazole derivative. This can be achieved through a nucleophilic substitution reaction, where the imidazole nitrogen attacks the electrophilic carbon of the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, resulting in the formation of amines or reduced imidazole derivatives.
Substitution: The dichloro groups on the aniline ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines or reduced imidazole derivatives.
Substitution: Substituted aniline derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with diseases.
Biological Studies: The compound can serve as a probe to study biological pathways involving imidazole-containing molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,4-Dichloroaniline: Lacks the imidazole ring, making it less versatile in terms of biological activity.
N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline: Lacks the dichloro substituents, which may affect its reactivity and binding properties.
Uniqueness
3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline is unique due to the combination of the dichloroaniline and imidazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
属性
CAS 编号 |
88634-81-5 |
|---|---|
分子式 |
C11H9Cl2N3 |
分子量 |
254.11 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-1-(5-methyl-1H-imidazol-4-yl)methanimine |
InChI |
InChI=1S/C11H9Cl2N3/c1-7-11(16-6-15-7)5-14-8-2-3-9(12)10(13)4-8/h2-6H,1H3,(H,15,16) |
InChI 键 |
DZRTXCKIQRTGOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)C=NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)


![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)






![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)
